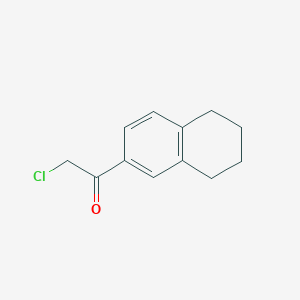

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Descripción

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (CAS: 5803-67-8) is a chlorinated ketone derivative featuring a partially hydrogenated naphthalene (tetralin) core. Its molecular formula is C₁₂H₁₃ClO, with a molar mass of 208.68 g/mol. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and psychoactive substances. The chloro substituent enhances its electrophilicity, making it reactive in nucleophilic substitution or condensation reactions.

Propiedades

IUPAC Name |

2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJVCMUNCFFQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282755 | |

| Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-67-8 | |

| Record name | 5803-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the chlorination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. One common method is the reaction of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C12H14O+SOCl2→C12H13ClO+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones, such as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

Reduction: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid.

Aplicaciones Científicas De Investigación

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Notes:

- Amino vs. chloro: The dipropylamino variant (CAS 140221-50-7) replaces chlorine with a tertiary amine, increasing basicity and solubility in acidic media.

- Reduced form: The ethanol derivative (C₁₂H₁₅ClO) demonstrates how reduction of the ketone group introduces chirality, which is critical for pharmaceutical applications.

Actividad Biológica

Overview

2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H13ClO. It is a chlorinated derivative of ethanone and is notable for its interactions with various enzymes and potential biological activities. This article explores its biochemical properties, cellular effects, and applications in scientific research.

This compound exhibits significant biochemical activity through its interactions with enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of numerous drugs and endogenous compounds. The interaction often results in the inhibition or activation of enzymatic activity, influencing metabolic pathways.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Reduced metabolism of substrates |

| CYP2D6 | Activation | Enhanced metabolism of substrates |

| CYP3A4 | Mixed | Variable effects depending on concentration |

Cellular Effects

Research indicates that this compound can influence various cellular processes. Notably, it has been shown to induce apoptosis in certain cancer cell lines by modulating gene expression related to cell survival.

The compound's mechanism includes:

- Gene Regulation : Modulating pro-apoptotic and anti-apoptotic gene expression.

- Cell Signaling Pathways : Affecting pathways involved in cell growth and apoptosis.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Cancer Cell Line Study : A study assessed the effects of this compound on MCF-7 breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The compound induced apoptosis through caspase activation and PARP cleavage.

- Antimicrobial Activity : In another investigation, the compound was tested against various bacterial strains. Results showed moderate antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Research Applications

The compound has diverse applications in scientific research:

- Pharmaceutical Development : Investigated as a lead compound for novel therapeutic agents targeting cancer.

- Organic Synthesis : Used as an intermediate in synthesizing other organic compounds due to its unique structure.

Comparison with Similar Compounds

This compound can be compared to its non-chlorinated analogs and other derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone | Non-chlorinated | Lower activity compared to chlorinated form |

| 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | Reduced form | Increased solubility; varied activity |

| 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid | Oxidized form | Potentially higher toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.